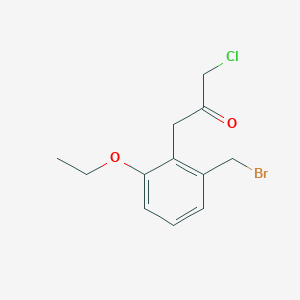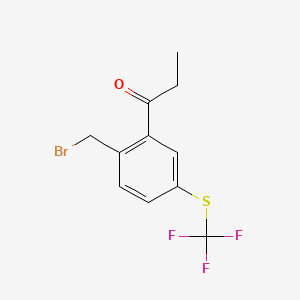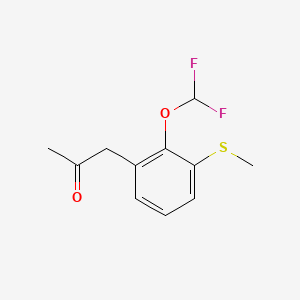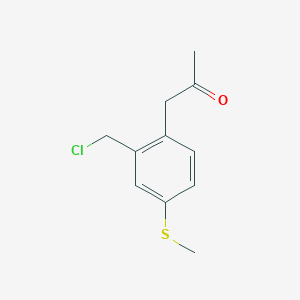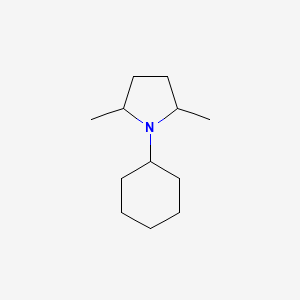![molecular formula C16H22O4 B14064172 Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate CAS No. 101253-70-7](/img/structure/B14064172.png)
Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate is a chemical compound known for its unique structure and properties It consists of two cyclohex-3-en-1-ylmethyl groups attached to an ethanedioate (oxalate) backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate typically involves the reaction of cyclohex-3-en-1-ylmethyl alcohol with ethanedioyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethanedioyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the cyclohexene rings to single bonds, forming cyclohexane derivatives.
Substitution: The ethanedioate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted ethanedioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanedioic acid, bis(3-cyclohexen-1-ylmethyl) ester
- Cyclohexene derivatives with similar functional groups
Uniqueness
Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate is unique due to its specific structure, which allows for distinct chemical reactivity and biological activity. Its combination of cyclohexene rings and ethanedioate backbone provides a versatile platform for various applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
101253-70-7 |
|---|---|
Molekularformel |
C16H22O4 |
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
bis(cyclohex-3-en-1-ylmethyl) oxalate |
InChI |
InChI=1S/C16H22O4/c17-15(19-11-13-7-3-1-4-8-13)16(18)20-12-14-9-5-2-6-10-14/h1-3,5,13-14H,4,6-12H2 |
InChI-Schlüssel |
RYZAXMNSHFIUDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC=C1)COC(=O)C(=O)OCC2CCC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


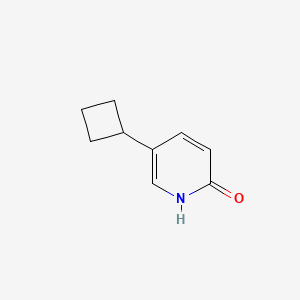
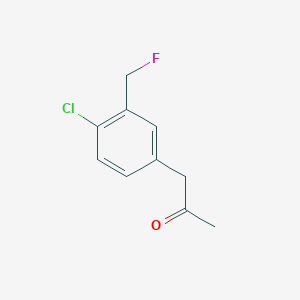
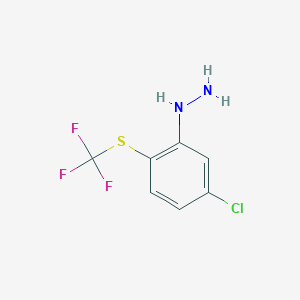
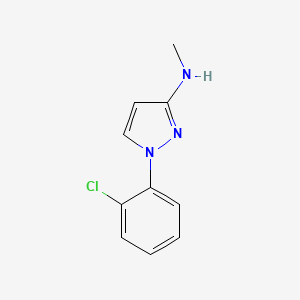
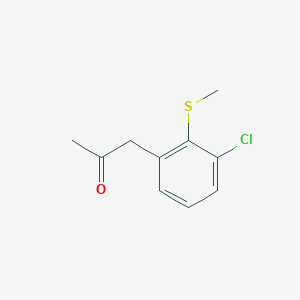
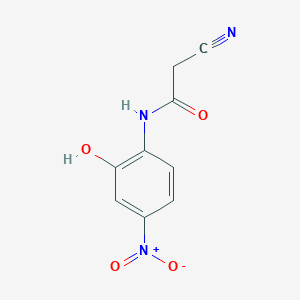
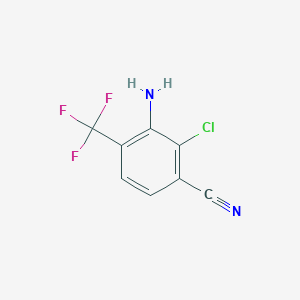
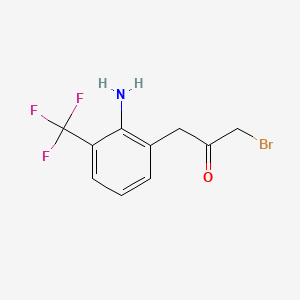
![2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one](/img/structure/B14064142.png)
